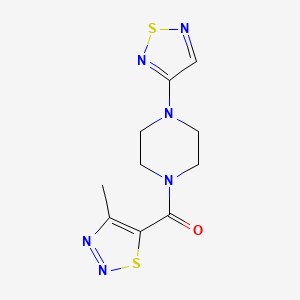

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Beschreibung

This compound (CAS: 2097919-08-7, molecular formula: C₁₀H₁₂N₆OS₂) is a hybrid heterocyclic molecule featuring a piperazine core linked to two distinct thiadiazole rings: a 4-methyl-1,2,3-thiadiazole-5-carbonyl group and a 1,2,5-thiadiazol-3-yl substituent. Its molecular weight is 296.37 g/mol, and its synthesis likely involves coupling reactions between thiadiazole precursors and piperazine derivatives, as suggested by analogous synthetic routes in the literature . The compound is marketed as a research chemical (BK80679) with purity ≥90% and pricing ranging from $523 (1 mg) to $1,656 (100 mg) .

Eigenschaften

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6OS2/c1-7-9(18-14-12-7)10(17)16-4-2-15(3-5-16)8-6-11-19-13-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOCTCGABYVEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiadiazole Rings: This can be achieved through cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

Coupling with Piperazine: The thiadiazole intermediates can be coupled with piperazine derivatives under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The thiadiazole rings can be oxidized under strong oxidizing conditions.

Reduction: Reduction of the compound might target specific functional groups, such as carbonyl groups.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperazine ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for compounds like 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The thiadiazole rings could participate in hydrogen bonding or hydrophobic interactions, while the piperazine ring might enhance solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thiadiazole Motifs

Table 1: Key Structural and Functional Differences

Key Structural Differences

Substituent Effects: The methyl group on the 1,2,3-thiadiazole ring in the target compound may enhance lipophilicity compared to chlorophenyl or trifluoromethyl groups in analogues . The carbonyl group in the target compound could improve hydrogen-bonding capacity, a feature absent in non-carbonyl-containing analogues like those in .

Biologische Aktivität

The compound 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a novel derivative of piperazine featuring thiadiazole moieties. This class of compounds has garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and antimicrobial efficacy.

Chemical Structure

The structure of the compound can be represented as follows:

Research indicates that thiadiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines. The compound's mechanism primarily involves:

- Induction of Apoptosis : Studies have shown that derivatives of thiadiazoles can increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Compounds similar to the one have been observed to induce cell cycle arrest at specific phases (S and G2/M) in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of thiadiazole derivatives against different cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

These results indicate that modifications to the piperazine ring enhance cytotoxicity significantly.

Efficacy Against Bacterial Strains

The antimicrobial properties of thiadiazole derivatives have also been investigated. The compound demonstrated notable antibacterial activity against Gram-negative bacteria such as E. coli. The following table presents findings from antimicrobial studies:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Thiadiazole Derivative | E. coli | 15 | |

| Thiadiazole Derivative | S. aureus | 10 |

Docking studies suggested that these compounds interact effectively with bacterial enzymes, which may explain their antibacterial efficacy.

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study involving the compound showed significant inhibition of tumor growth in a sarcoma model using radioactive tracing techniques. The compound was found to specifically target tumor cells while sparing normal tissues .

- Research on Mechanisms : Molecular docking studies revealed that the compound binds effectively to the active sites of key proteins involved in cancer progression and bacterial metabolism, providing insights into its dual action as both an anticancer and antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.